4-(1H-pyrazol-5-yl)butan-1-amine
Description
4-(1H-Pyrazol-5-yl)butan-1-amine is a heterocyclic amine featuring a pyrazole ring substituted at the 5-position with a butan-1-amine chain. Pyrazole derivatives are widely studied due to their pharmacological relevance, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yl)butan-1-amine |
InChI |
InChI=1S/C7H13N3/c8-5-2-1-3-7-4-6-9-10-7/h4,6H,1-3,5,8H2,(H,9,10) |
InChI Key |
SWJITRNUEWFYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-5-yl)butan-1-amine typically involves the formation of the pyrazole ring followed by the attachment of the butylamine chain. One common method is the cycloaddition reaction between hydrazines and α,β-unsaturated carbonyl compounds to form the pyrazole ring . The reaction conditions often involve the use of a catalyst, such as silver or copper, and can be carried out under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-5-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(1H-pyrazol-5-yl)butan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-5-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Positional Isomerism : The placement of the pyrazole-nitrogen (1-yl vs. 5-yl) and amine chain (butan-1-amine vs. butan-2-amine) significantly alters hydrogen-bonding capacity and solubility. For example, 4-(1H-pyrazol-1-yl)butan-2-amine (butan-2-amine) may exhibit lower aqueous solubility than the target compound due to reduced primary amine accessibility .
- Hybrid Structures : The pyridinecarboxamide derivative in demonstrates how combining pyrazole with heterocyclic systems broadens pharmacological applicability, likely targeting enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
